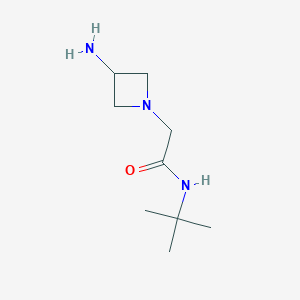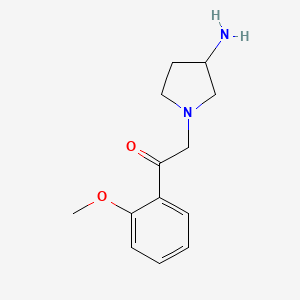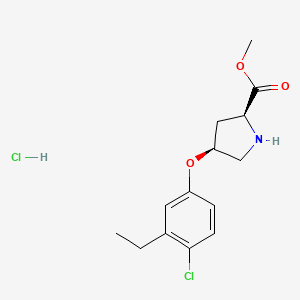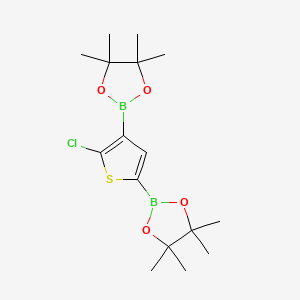
2-(3-aminoazetidin-1-yl)-N-tert-butylacetamide
Vue d'ensemble
Description
Azetidinones, also known as β-lactams, are a class of four-membered cyclic amides . They are structurally similar to the β-lactam antibiotics, which include penicillins and cephalosporins . These compounds are of great interest in medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
Azetidinones can be synthesized through various methods. One such method involves the use of molecular iodine as a catalyst under microwave irradiation . This method has been used to synthesize a series of 3-pyrrole-substituted 2-azetidinones .
Molecular Structure Analysis
The molecular structure of azetidinones consists of a four-membered β-lactam ring. The ring contains a nitrogen atom and a carbonyl group .
Chemical Reactions Analysis
Azetidinones can undergo a variety of chemical reactions. For instance, they can participate in the Suzuki–Miyaura cross-coupling reaction to form novel heterocyclic amino acid derivatives .
Physical And Chemical Properties Analysis
Azetidinones are typically solid at room temperature . They have a molecular weight that can vary depending on the specific substituents attached to the azetidinone ring .
Applications De Recherche Scientifique
Structure-Activity Relationship Studies
Research on a series of 2-aminopyrimidines as ligands for the histamine H4 receptor highlights the optimization of potency for anti-inflammatory and antinociceptive activities. These studies involve systematic modifications of the core moieties and substituents, showcasing the application of azetidine and related structures in medicinal chemistry (Altenbach et al., 2008).
Enantioselective Synthesis
The enantioselective intramolecular cyclopropanation of N-allylic- and N-homoallylic diazoacetamides demonstrates the utility of chiral catalysts in synthesizing cyclic structures, relevant to the development of pharmaceuticals and materials science (Doyle et al., 1994).
Neuropeptide Y2 Receptor Agonists
A study on selective neuropeptide Y2 receptor polyethylene glycol-conjugated peptide agonists for obesity management exemplifies the role of peptide-based therapies in addressing metabolic disorders, showing the broader implications of peptide modification and conjugation strategies in therapeutic development (Ortiz et al., 2007).
Elastase Inhibitors
Research on 1-alkoxycarbonyl-3-bromoazetidin-2-ones explores potential applications as elastase inhibitors, highlighting the exploration of azetidinones in enzyme inhibition and the development of anti-inflammatory agents (Beauve et al., 1999).
Synthesis of Antibacterials
The synthesis of N-aryl-5(S)-aminomethyl-2-oxazolidinone antibacterials demonstrates the application of azetidine and oxazolidinone derivatives in the development of new antibacterial agents, crucial for combating antibiotic resistance (Perrault et al., 2003).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-tert-butylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-9(2,3)11-8(13)6-12-4-7(10)5-12/h7H,4-6,10H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIFQFUJOYHLMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminoazetidin-1-yl)-N-tert-butylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1487831.png)
![Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487832.png)
![2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487833.png)
![5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1487836.png)


![3-[(2-Bromo-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1487839.png)



